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molecular formula C7H4BrClF2 B1585735 2-Chloro-3,6-difluorobenzyl bromide CAS No. 90292-67-4

2-Chloro-3,6-difluorobenzyl bromide

Cat. No. B1585735
M. Wt: 241.46 g/mol
InChI Key: KAADKOQBKOGBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04778822

Procedure details

A solution of bromine (24.4 g) in carbon tetrachloride (50 ml) was added slowly over a period of 2 hours 45 minutes to a vigorously stirred solution of 2-chloro-3,6-difluorotoluene (24.4 g) in carbon tetrachloride (150 ml) irradicated by a 200 watt tungsten lamp maintained at 0° C. The solvent was removed by evaporation under reduced pressure and the residual oil distilled to yield 2-chloro-3,6-difluorobenzyl bromide (29.7 g) b.p 96°-101°/0.7 cm Hg
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([F:11])[C:5]=1[CH3:12]>C(Cl)(Cl)(Cl)Cl.[W]>[Cl:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([F:11])[C:5]=1[CH2:12][Br:1]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
BrBr
Name
Quantity
24.4 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)F)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[W]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CBr)C(=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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